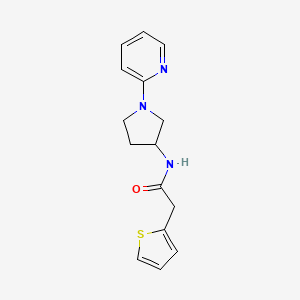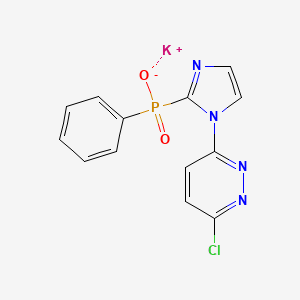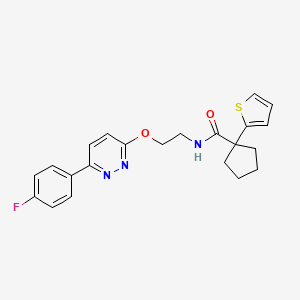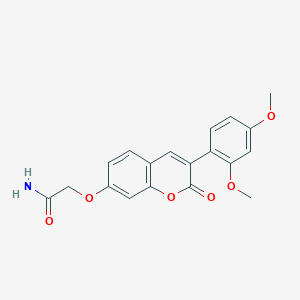
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor (BCR) signaling and is known to play a critical role in the pathogenesis of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
This compound and its analogs have been synthesized and evaluated for their biological activities. For instance, a study described the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including variants with various substitutions, and their evaluation as opioid kappa agonists. The study found that certain compounds exhibited potent naloxone-reversible analgesic effects in mouse models (Barlow et al., 1991).
Tautomerism Studies
The compound has been used in studies investigating heteroaromatic tautomerism. Using the SIMPLE technique, it was demonstrated that N-(pyridin-2-yl)acetamide exists as the amide tautomer-rotamer A-I in certain solutions. This research confirms established patterns of heteroaromatic tautomerism and illustrates the utility of specific techniques in these studies (Katritzky & Ghiviriga, 1995).
Complex Formation with Metals
Research has also focused on the formation of complexes with metals like palladium, cobalt, nickel, and copper. These complexes, studied using various spectroscopic techniques, show that N-(2-Pyridyl)acetamide can act as a bidentate ligand, coordinating through pyridine-N and amid-O atoms in some cases (Nonoyama et al., 1975).
Synthesis of Biologically Active Amino Acids
This compound has been utilized in the synthesis of biologically active amino acids. For instance, a study explored the oxidative cyclisation of N-(2-alken-1-yl)amides, leading to the formation of pyrrolidin-2-ones. These compounds are useful for synthesizing amino acids containing the pyrrolidine ring in enantiomerically pure forms, such as 3-pyrrolidineacetic acid (Galeazzi et al., 1996).
Pharmacological Characterization
Pharmacological studies have characterized related compounds as potent κ-opioid receptor antagonists. Such studies have investigated the binding affinities, selectivity, and in vivo efficacy of these compounds, demonstrating their potential in treating depression and addiction disorders (Grimwood et al., 2011).
Insecticidal Activity
The compound has been a precursor in synthesizing various heterocycles with potential insecticidal properties. Research in this area has led to the development of compounds assessed for their effectiveness against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Propiedades
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(10-13-4-3-9-20-13)17-12-6-8-18(11-12)14-5-1-2-7-16-14/h1-5,7,9,12H,6,8,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFAKZCUTTWHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2897922.png)

![2-[4-(3-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2897926.png)
![1-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2897927.png)

![3-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2897931.png)
![7-(3-chloro-2-methylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2897932.png)
![2-((4-fluorophenyl)thio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2897933.png)


![ethyl 2-(3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2897937.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2897941.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide](/img/structure/B2897944.png)